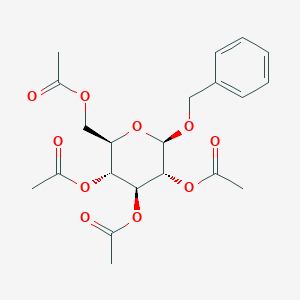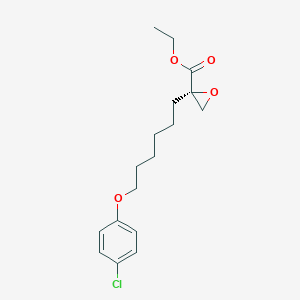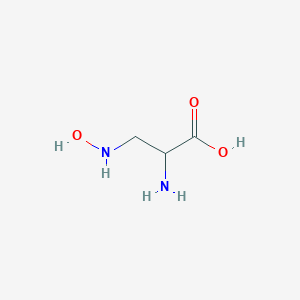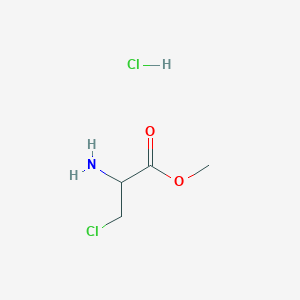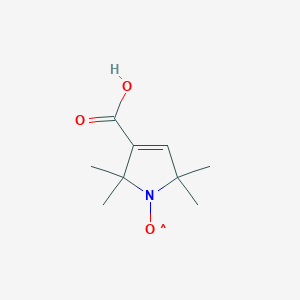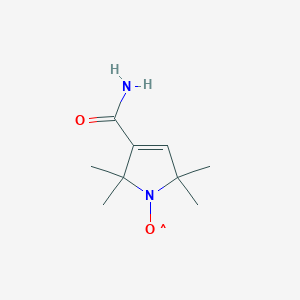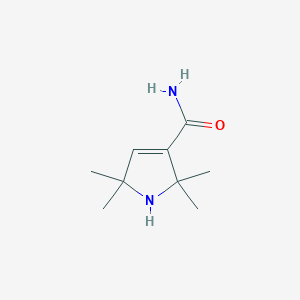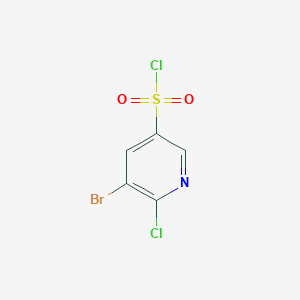
5-溴-6-氯吡啶-3-磺酰氯
描述
六硫酸蔗糖(钾盐)是一种由蔗糖衍生的多硫酸化二糖。它通常用作硫糖铝的参考标准,硫糖铝是一种胃肠道保护剂,其中包含八硫酸蔗糖。 硫糖铝保护胃上皮细胞免受酸和胃蛋白酶引起的损伤 .
科学研究应用
六硫酸蔗糖(钾盐)在科学研究中具有广泛的应用:
化学: 它被用作研究硫酸酯酶的模型底物,硫酸酯酶参与含硫糖的代谢。
生物学: 该化合物用于研究硫酸化多糖与蛋白质之间的相互作用。
医药: 它用作硫糖铝的参考标准,硫糖铝用于保护胃粘膜。
作用机制
六硫酸蔗糖(钾盐)的作用机制涉及它与生物分子的相互作用。在硫糖铝的情况下,它在酸性环境中形成粘性糊状物质,充当胃粘膜的保护屏障。 这种屏障防止酸和胃蛋白酶进一步损伤,使组织能够愈合 .
类似化合物:
八硫酸蔗糖: 另一种用于硫糖铝的多硫酸化二糖。
肝素: 一种高度硫酸化的多糖,用作抗凝剂。
硫酸软骨素: 一种硫酸化的糖胺聚糖,用于关节健康补充剂。
独特性: 六硫酸蔗糖(钾盐)由于其特定的硫酸化程度以及它作为硫糖铝的参考标准而具有独特性。 它在胃中形成保护屏障的能力使其与其他硫酸化多糖区别开来 .
准备方法
合成路线和反应条件: 六硫酸蔗糖(钾盐)的合成涉及蔗糖的硫酸化。该过程通常包括在适当溶剂存在下,使蔗糖与三氧化硫或氯磺酸反应。反应条件,如温度和反应时间,应仔细控制,以达到所需的硫酸化程度。
工业生产方法: 在工业环境中,六硫酸蔗糖(钾盐)的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器并精确控制反应参数以确保产品质量一致。 最终产品经过纯化和结晶,以获得所需的纯度和形式 .
化学反应分析
反应类型: 六硫酸蔗糖(钾盐)可以发生各种化学反应,包括:
取代反应: 在特定条件下,硫酸根可以被其他官能团取代。
水解: 该化合物可以水解以释放硫酸根离子和母体糖分子。
常见试剂和条件:
取代反应: 在碱的存在下,可以使用卤代烷或酰氯等试剂。
水解: 酸性或碱性条件可以促进六硫酸蔗糖(钾盐)的水解。
形成的主要产物:
取代反应: 主要产物取决于引入的取代基。
水解: 主要产物是硫酸根离子和蔗糖.
相似化合物的比较
Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.
Heparin: A highly sulfated polysaccharide used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .
属性
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-05-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

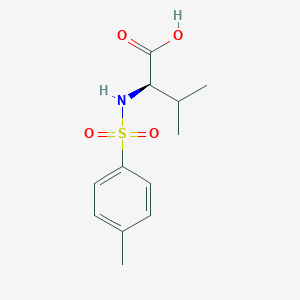
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

